N-[(4-fluoro-4-piperidyl)methyl]acetamide
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Overview
Description
N-[(4-fluoro-4-piperidyl)methyl]acetamide is a compound that features a piperidine ring substituted with a fluorine atom and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluoro-4-piperidyl)methyl]acetamide typically involves the reaction of 4-fluoropiperidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products and facilitate the formation of the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluoro-4-piperidyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The fluorine atom on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-fluoro-4-piperidyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluoro-4-piperidyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the acetamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-fluoro-5-piperidyl)methyl]acetamide
- N-[(4-fluoro-3-piperidyl)methyl]acetamide
- N-[(4-fluoro-2-piperidyl)methyl]acetamide
Uniqueness
N-[(4-fluoro-4-piperidyl)methyl]acetamide is unique due to the specific position of the fluorine atom on the piperidine ring, which can significantly influence its chemical reactivity and biological activity. This positional specificity can result in different binding affinities and selectivities for molecular targets compared to its isomers.
Properties
Molecular Formula |
C8H15FN2O |
---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
N-[(4-fluoropiperidin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C8H15FN2O/c1-7(12)11-6-8(9)2-4-10-5-3-8/h10H,2-6H2,1H3,(H,11,12) |
InChI Key |
NOTMADHRKVMYKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1(CCNCC1)F |
Origin of Product |
United States |
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